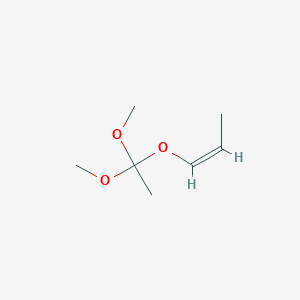
Oleoresin tumeric
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoresin turmeric is an organic extract derived from the rhizomes of the turmeric plant (Curcuma longa). This compound is known for its vibrant yellow color and is widely used as a spice, coloring agent, and for its medicinal properties. The primary active components in oleoresin turmeric are curcuminoids, which include curcumin, demethoxycurcumin, and bisdemethoxycurcumin .
Métodos De Preparación
Oleoresin turmeric is typically prepared through solvent extraction methods. The ground turmeric is extracted using organic solvents such as acetone, ethanol, or supercritical carbon dioxide. The extraction process involves heating the turmeric with the solvent, followed by condensation and separation of the oleoresin from the solvent . Industrial production methods often use supercritical fluid extraction (SFE) due to its efficiency and ability to produce high-quality oleoresin without thermal degradation .
Análisis De Reacciones Químicas
Oleoresin turmeric undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions are derivatives of curcuminoids, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Oleoresin turmeric has a wide range of scientific research applications. In chemistry, it is used as a natural dye and in the synthesis of curcumin derivatives. In biology and medicine, it is studied for its anti-inflammatory, antioxidant, and anticancer properties. It is also used in the food industry as a natural coloring agent and preservative . Recent research has focused on its potential in treating various diseases, including arthritis, diabetes, and cancer .
Mecanismo De Acción
The primary mechanism of action of oleoresin turmeric is through its curcuminoids, which exert their effects by modulating various molecular targets and pathways. Curcumin, the most studied curcuminoid, inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammation and cancer. It also modulates the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in inflammatory processes .
Comparación Con Compuestos Similares
Oleoresin turmeric is unique due to its high curcuminoid content and its broad spectrum of biological activities. Similar compounds include ginger oleoresin, which contains gingerols and shogaols, and black pepper oleoresin, which contains piperine. While these compounds also exhibit anti-inflammatory and antioxidant properties, oleoresin turmeric is particularly noted for its potent anticancer effects and its use as a natural dye .
Propiedades
Fórmula molecular |
C60H54O15 |
|---|---|
Peso molecular |
1015.1 g/mol |
Nombre IUPAC |
(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione;(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6.C20H18O5.C19H16O4/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14;20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h3-12,24-25H,13H2,1-2H3;2-12,21,24H,13H2,1H3;1-12,20-21H,13H2/b7-3+,8-4+;9-4+,10-5+;11-5+,12-6+ |
Clave InChI |
IYXGMLAORQQRHW-LITQUBMNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O.COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O.C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)


![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

